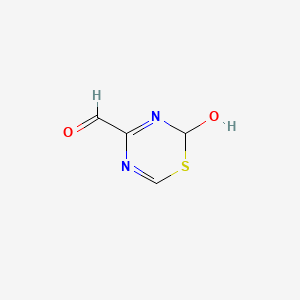
2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde is a heterocyclic compound with the molecular formula C4H4N2O2S. It is characterized by the presence of a thiadiazine ring, which includes both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiadiazine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazine derivatives.
Scientific Research Applications
2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound shares a similar heterocyclic structure but with different functional groups.
3,5-Disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione: Another thiadiazine derivative with distinct biological activities
Uniqueness: 2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H4N2O2S |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2O2S/c7-1-3-5-2-9-4(8)6-3/h1-2,4,8H |
InChI Key |
KKSIOFOKPZUSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(S1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















